molecular formula C17H28ClNO3 B2646585 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 1185662-24-1

1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No. B2646585
CAS RN: 1185662-24-1
M. Wt: 329.87
InChI Key: KIUYKTQGNDPRHU-UHFFFAOYSA-N
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Description

1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the effects of beta-2 adrenergic receptor blockade on various physiological processes.

Mechanism of Action

1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 acts as a competitive antagonist at the beta-2 adrenergic receptor. This means that it binds to the receptor and prevents other molecules, such as epinephrine or norepinephrine, from binding and activating the receptor. By blocking beta-2 adrenergic signaling, 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 can alter various physiological processes, including bronchodilation, heart rate, and glucose metabolism.
Biochemical and Physiological Effects:
1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. For example, it can block the bronchodilatory effects of beta-2 adrenergic agonists, which are commonly used to treat asthma and other respiratory conditions. It can also decrease heart rate and alter glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 in lab experiments is that it is a selective beta-2 adrenergic receptor antagonist, meaning that it specifically targets this receptor. This allows researchers to study the effects of beta-2 adrenergic signaling without interfering with other signaling pathways. However, one limitation of using 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.

Future Directions

There are a number of future directions for research involving 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551. For example, researchers could investigate the effects of beta-2 adrenergic receptor blockade on other physiological processes, such as immune function or cognitive function. Additionally, researchers could explore the potential therapeutic applications of beta-2 adrenergic receptor antagonists, such as in the treatment of obesity or metabolic disorders. Finally, researchers could develop new and more selective beta-2 adrenergic receptor antagonists to further study the physiological effects of beta-2 adrenergic signaling.

Synthesis Methods

The synthesis of 1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 involves several steps. First, 2-methoxyphenol is reacted with epichlorohydrin to form 2-(2-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with cyclohexylmethylamine to form 1-(cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol. Finally, the hydrochloride salt of the compound is formed by reacting the free base with hydrochloric acid.

Scientific Research Applications

1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride 118,551 is commonly used in scientific research to study the effects of beta-2 adrenergic receptor blockade. This receptor is found in various tissues throughout the body, including the lungs, heart, and skeletal muscle. By blocking this receptor, researchers can study the physiological effects of beta-2 adrenergic signaling.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-(2-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-18(14-8-4-3-5-9-14)12-15(19)13-21-17-11-7-6-10-16(17)20-2;/h6-7,10-11,14-15,19H,3-5,8-9,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUYKTQGNDPRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1OC)O)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexyl(methyl)amino)-3-(2-methoxyphenoxy)propan-2-ol hydrochloride

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